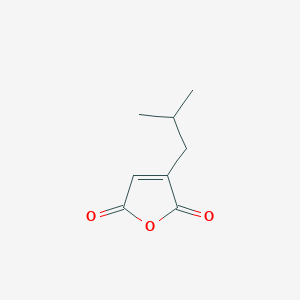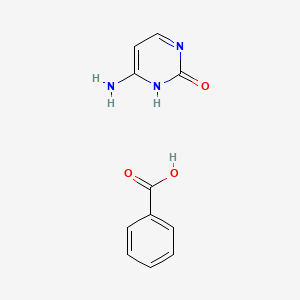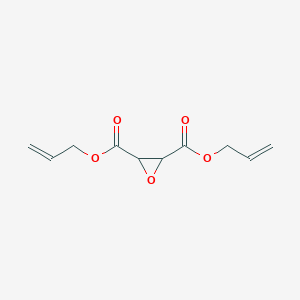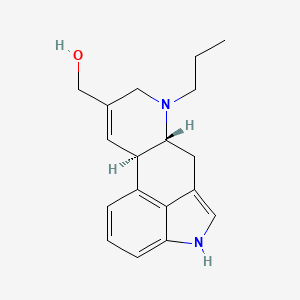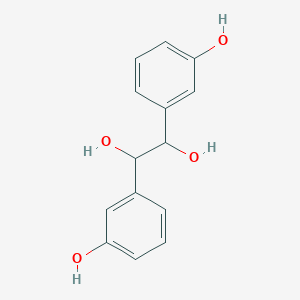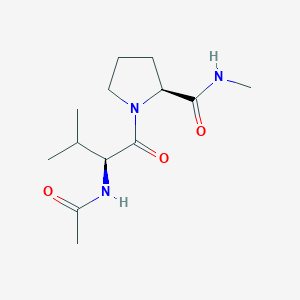
N-Acetyl-L-valyl-N-methyl-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-valyl-N-methyl-L-prolinamide is a synthetic oligopeptide compound It is composed of a sequence of amino acids, including valine and proline, which are modified with acetyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-N-methyl-L-prolinamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added one by one, with each addition involving the following steps:
Deprotection: Removal of the protecting group from the amino terminus of the growing peptide chain.
Coupling: Addition of the next amino acid, which is activated to form a peptide bond with the growing chain.
Cleavage: Removal of the peptide from the resin support and final deprotection of side chains.
Common reagents used in these steps include N,N’-diisopropylcarbodiimide (DIC) for coupling and trifluoroacetic acid (TFA) for deprotection and cleavage.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired scale and purity. Automation of SPPS allows for efficient and reproducible production of the compound.
化学反応の分析
Types of Reactions
N-Acetyl-L-valyl-N-methyl-L-prolinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking of peptide bonds in the presence of water or acids/bases.
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its structure and properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to changes in the compound’s oxidation state.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield individual amino acids, while oxidation and reduction can lead to various modified peptides.
科学的研究の応用
N-Acetyl-L-valyl-N-methyl-L-prolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of novel materials and biotechnological applications.
作用機序
The mechanism of action of N-Acetyl-L-valyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methyl modifications may enhance its binding affinity and stability, allowing it to modulate biological pathways effectively. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
N-Acetyl-L-leucyl-L-isoleucylglycyl-L-valyl-N-methyl-L-prolinamide: Another oligopeptide with a similar structure but different amino acid sequence.
N-Acetyl-N-methylglycylglycyl-L-valyl-D-alloisoleucyl-L-threonyl-N-methyl-L-leucyl-L-isoleucyl-N5-(diaminomethylene)-L-ornithyl-N-ethyl-L-prolinamide: A more complex peptide with additional amino acids and modifications.
Uniqueness
N-Acetyl-L-valyl-N-methyl-L-prolinamide is unique due to its specific sequence and modifications, which confer distinct structural and functional properties. These characteristics make it valuable for targeted research and applications in various scientific fields.
特性
CAS番号 |
63192-87-0 |
|---|---|
分子式 |
C13H23N3O3 |
分子量 |
269.34 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H23N3O3/c1-8(2)11(15-9(3)17)13(19)16-7-5-6-10(16)12(18)14-4/h8,10-11H,5-7H2,1-4H3,(H,14,18)(H,15,17)/t10-,11-/m0/s1 |
InChIキー |
LZHCDBSAJUUWHP-QWRGUYRKSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC)NC(=O)C |
正規SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
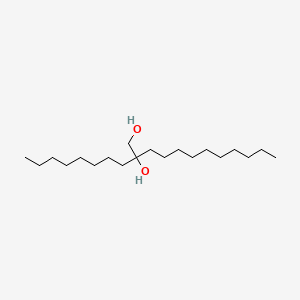


![1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline](/img/structure/B14489049.png)
![1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide](/img/structure/B14489051.png)
